2,4-Dichlorophenethyl isocyanate
Overview
Description
2,4-Dichlorophenethyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenethyl isocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
2,4-Dichlorophenethyl isocyanate is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
They can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Biochemical Pathways
The reactivity of isocyanates suggests that they could potentially interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted
Result of Action
Due to their reactivity, isocyanates can potentially cause various cellular effects, such as protein binding and cell membrane damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorophenethyl isocyanate. For instance, the presence of compounds with active hydrogen atoms in the environment could potentially react with the isocyanate, affecting its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenethyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloroaniline with phosgene (COCl2). The reaction proceeds as follows:
C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl
This method requires careful handling due to the toxicity of phosgene .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide, dimethyl carbonate, and urea as reagents to form carbamates, which are then thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts.
Amines: Primary and secondary amines react readily under mild conditions.
Major Products
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Toluene Diisocyanate (TDI): Widely used in the production of polyurethane foams.
Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams and elastomers.
Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.
Uniqueness
2,4-Dichlorophenethyl isocyanate is unique due to the presence of chlorine atoms, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in specific chemical synthesis applications where such properties are desired .
Properties
IUPAC Name |
2,4-dichloro-1-(2-isocyanatoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBPHFFZTSTTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407792 | |
Record name | 2,4-Dichlorophenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-41-6 | |
Record name | 2,4-Dichlorophenethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichlorophenethyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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